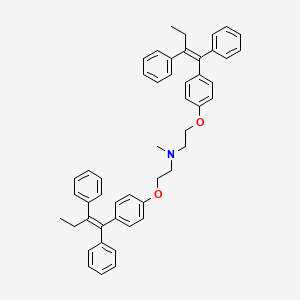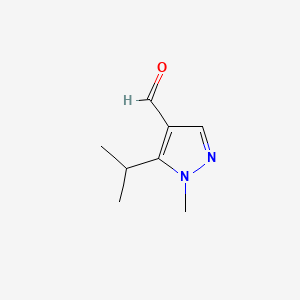![molecular formula C11H13O7 B584028 tri-O-acetil-D-[1-13C]glucal CAS No. 478529-35-0](/img/structure/B584028.png)
tri-O-acetil-D-[1-13C]glucal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-O-acetyl-D-[1-13C]glucal is a chemically modified derivative of D-glucal, where the carbon at the first position is isotopically labeled with carbon-13. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Tri-O-acetyl-D-[1-13C]glucal is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a building block for the synthesis of oligosaccharides and other complex carbohydrates.
Biology: Employed in metabolic studies to trace the pathways of glucose metabolism.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of labeled compounds for research and development purposes
Mecanismo De Acción
Target of Action
It is known to be used in the synthesis of a wide range of carbohydrate derivatives .
Mode of Action
For example, it has been used in the Lewis acid-catalyzed dimerization of mono- and disaccharidic per-O-acetylated glycals .
Biochemical Pathways
Tri-O-acetyl-D-[1-13C]glucal is involved in the synthesis of oligosaccharides, both in solution and solid-phase . It is also used in the preparation of 2,3-enopyranosyl cyanides .
Pharmacokinetics
Stable isotopes like 13c have been incorporated into drug molecules as tracers for quantitation during the drug development process .
Result of Action
The result of Tri-O-acetyl-D-[1-13C]glucal’s action is the formation of a variety of compounds. It is used as a precursor in the synthesis of cyclic ketene acetals and in the enantioselective synthesis of spliceostatin A and thailanstatin A derivatives with spliceosome inhibitory activity .
Action Environment
It is generally recommended to store the compound under specific conditions to maintain its stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tri-O-acetyl-D-[1-13C]glucal can be synthesized from β-D-glucose pentaacetateThe reaction typically requires the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for Tri-O-acetyl-D-[1-13C]glucal are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Tri-O-acetyl-D-[1-13C]glucal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or hydrochloric acid.
Major Products: The major products formed from these reactions include various acetylated and deacetylated derivatives, which are useful intermediates in the synthesis of more complex molecules .
Comparación Con Compuestos Similares
- Tri-O-acetyl-D-glucal
- Tri-O-benzyl-D-glucal
- 3,4-Di-O-acetyl-6-deoxy-L-glucal
- 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose
Comparison: Tri-O-acetyl-D-[1-13C]glucal is unique due to its isotopic labeling with carbon-13, which distinguishes it from other similar compounds. This labeling provides enhanced capabilities for tracing and studying metabolic pathways, making it a valuable tool in scientific research .
Propiedades
InChI |
InChI=1S/C11H13O7/c1-6(12)16-9-4-5-15-11(18-8(3)14)10(9)17-7(2)13/h5,9-11H,1-3H3/t9-,10+,11-/m1/s1/i4+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTPRALIWKKLCU-URHMGKDXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1[C]=COC(C1OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[13C]=CO[C@@H]([C@H]1OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849649 |
Source


|
| Record name | PUBCHEM_71434352 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478529-35-0 |
Source


|
| Record name | PUBCHEM_71434352 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Hydroxy-6-methylpyrazolo[4,3-c]pyridazine](/img/structure/B583952.png)


![D-[5,5'-2H2]Ribose](/img/structure/B583958.png)

![8-Azatricyclo[4.3.1.03,7]decane](/img/structure/B583960.png)
![[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583961.png)
![[1'-13C]ribothymidine](/img/structure/B583962.png)
![[2'-13C]ribothymidine](/img/structure/B583963.png)
